molecular formula C7H3FI2O B3162618 4-Fluoro-3,5-diiodobenzaldehyde CAS No. 879127-68-1

4-Fluoro-3,5-diiodobenzaldehyde

Cat. No.: B3162618
CAS No.: 879127-68-1
M. Wt: 375.9 g/mol
InChI Key: QOHZTGBAXWWHTP-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C7H3FI2O and a molecular weight of 375.91 g/mol . It is characterized by the presence of a fluorine atom and two iodine atoms attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3,5-diiodobenzaldehyde can be synthesized through a multi-step process. One common method involves the iodination of 4-fluorobenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the 3 and 5 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.

    Oxidation Products: 4-Fluoro-3,5-diiodobenzoic acid.

    Reduction Products: 4-Fluoro-3,5-diiodobenzyl alcohol.

Scientific Research Applications

4-Fluoro-3,5-diiodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-diiodobenzaldehyde depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3,5-dibromobenzaldehyde
  • 4-Fluoro-3,5-dichlorobenzaldehyde
  • 4-Fluoro-3,5-dimethylbenzaldehyde

Uniqueness

4-Fluoro-3,5-diiodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-fluoro-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHZTGBAXWWHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)F)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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